molecular formula C7H17N3O B8058041 4-chlorophenylacetylene

4-chlorophenylacetylene

Cat. No.: B8058041
M. Wt: 159.23 g/mol
InChI Key: OSZIZRKFGYQTMJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4-chlorophenylacetylene involves several synthetic routes and reaction conditions. One common method includes the reaction of m-aminophenol with halogenated hydrocarbons in the presence of water. The mixture is then incubated at high temperatures (100°C to 165°C) and subsequently cooled. The pH is adjusted, and the product is filtered and distilled to obtain the final compound . Industrial production methods often involve similar steps but are optimized for higher efficiency and yield.

Chemical Reactions Analysis

4-chlorophenylacetylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated hydrocarbons, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different amidine derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

4-chlorophenylacetylene has several scientific research applications across different fields:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chlorophenylacetylene involves its interaction with molecular targets and pathways. It acts as a deprotection agent in solid-phase peptide synthesis, effectively removing fluorenylmethoxycarbonyl (Fmoc) groups. This process is crucial for the synthesis of complex peptides and is facilitated by the compound’s ability to interact with peptide side chains and prevent unwanted reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(diethylamino)-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(8)9-11/h11H,3-6H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZIZRKFGYQTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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